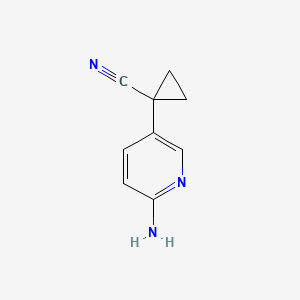

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Descripción

Propiedades

Fórmula molecular |

C9H9N3 |

|---|---|

Peso molecular |

159.19 g/mol |

Nombre IUPAC |

1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C9H9N3/c10-6-9(3-4-9)7-1-2-8(11)12-5-7/h1-2,5H,3-4H2,(H2,11,12) |

Clave InChI |

YDBDGORPFBANCR-UHFFFAOYSA-N |

SMILES canónico |

C1CC1(C#N)C2=CN=C(C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the cyclopropanecarbonitrile core followed by the introduction or functionalization of the 6-amino-3-pyridyl substituent. The key challenge lies in the selective formation of the cyclopropane ring bearing the nitrile group and the attachment of the amino-substituted pyridine ring.

Preparation of Cyclopropanecarbonitriles via Heating of Ammonium Cyclopropanecarboxylates

A foundational method for preparing cyclopropanecarbonitriles involves the thermal decomposition of ammonium cyclopropanecarboxylates in polar aprotic solvents. This method is well-documented in patent US4174348A, which describes:

Starting with ammonium or aminium cyclopropanecarboxylates of the general formula:

$$

\text{Cyclopropanecarboxylate} \quad \xrightarrow[\text{polar aprotic solvent}]{\text{heat}} \quad \text{Cyclopropanecarbonitrile}

$$Typical reaction conditions:

Parameter Range/Value Temperature 100° to 200° Celsius Heating Time 10 to 70 hours Solvent N,N-dimethylformamide (preferred), N,N-dimethylacetamide, dimethyl sulfoxide, N-methylpyrrolidone, acetonitrile Selectivity 80% to 90% yield Example: Heating ammonium 1-cyano-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate in N,N-dimethylformamide at 130°C for 18 hours yielded the corresponding cyclopropanecarbonitrile with high selectivity. The product was isolated by acidification and extraction, followed by drying and NMR analysis for purity confirmation.

This method is adaptable to various substituted cyclopropanecarboxylates, allowing for the synthesis of cyclopropanecarbonitriles with different substituents on the cyclopropane ring.

Coupling of Amino Pyridine Derivatives with Cyclopropanecarbonitrile Intermediates

The introduction of the 6-amino-3-pyridyl group can be achieved by coupling reactions between amino-substituted pyridine derivatives and activated cyclopropanecarbonitrile intermediates or their carboxylic acid derivatives.

Several coupling methodologies reported in the literature (e.g., in the context of cysteine protease inhibitors) provide useful protocols applicable to this synthesis:

Amide Bond Formation Methods :

Method A : Activation of Boc-protected amino acids with isobutyl chloroformate in the presence of DIPEA in dry DMF at low temperature (-30°C), followed by reaction with ammonium chloride solution and purification by chromatography.

Method B : Coupling of free primary amines with carboxylic acids using HATU and DIPEA in dry DMF at room temperature for 20 hours, followed by workup and flash chromatography.

Method C : Similar coupling using TBTU and DIPEA in a DMF/CH2Cl2 mixture under argon atmosphere at room temperature for 20 hours, followed by purification.

-

After forming the amide linkage, conversion to the nitrile group can be achieved by dehydration methods such as:

These methods can be adapted to prepare the this compound by first coupling the 6-amino-3-pyridyl moiety to a cyclopropanecarboxylic acid intermediate, then converting the amide to the nitrile.

Alternative Synthetic Routes Involving Protected Amino Pyridines

The synthesis of amino-substituted pyridines with protecting groups such as tert-butyl carbamates (Boc) is common to facilitate selective reactions. For example, the preparation of tert-butyl 6-amino-3,4-dihydroisoquinoline derivatives involves:

Catalytic hydrogenation of 6-amino-isoquinoline to obtain 6-amino-1,2,3,4-tetrahydroisoquinoline.

Protection with di-tert-butyl dicarbonate ((Boc)2O) in DMF at 100°C for several hours.

Subsequent coupling with carboxylic acid derivatives using carbodiimide chemistry and benzotriazol-1-ol as an additive, followed by purification.

While this example is for isoquinoline derivatives, similar protection and coupling strategies can be applied to 6-amino-3-pyridyl compounds prior to cyclopropanecarbonitrile formation.

Summary Table of Preparation Methods

Analytical and Purification Techniques

NMR Spectroscopy : Used to confirm the structure and purity of intermediates and final products, especially to quantify residual starting materials after reaction.

Extraction and Chromatography : Acid-base extraction followed by drying agents (e.g., anhydrous magnesium sulfate) and flash column chromatography are standard for purification.

Flash Silica Gel Chromatography : Employed extensively for purification of coupling products and nitrile derivatives.

Análisis De Reacciones Químicas

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the nitrile group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a chemical compound with a cyclopropane ring substituted with a pyridine derivative containing an amino group. Its molecular formula is , and it has a molar mass of approximately 159.19 g/mol . The compound features a carbonitrile functional group, which contributes to its reactivity and potential applications in chemical processes.

Potential Applications

- Pharmaceuticals: this compound can serve as a building block in drug discovery, particularly for developing pharmaceuticals. Compounds with similar structures have shown biological activities, including antimicrobial and anticancer properties. The amino group on the pyridine ring may also enhance interactions with biological targets, potentially influencing its pharmacological profile.

- Cosmetics: Experimental design techniques can optimize the formulation development process, leading to stable, safe, and effective cosmetic products .

Structural Similarities and Variations

Several compounds share structural similarities with this compound. Variations in substituents and positions on the pyridine ring can significantly influence chemical behavior and biological activity.

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | Contains a bromine substituent on the pyridine ring | Potentially enhanced reactivity due to halogen |

| 1-(6-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | Contains a bromine substituent on the pyridine ring | Similar reactivity but different biological activity |

| Methyl 6-bromo-5-nitronicotinate | Methyl ester with bromine and nitro groups | Exhibits distinct reactivity patterns |

| 1-(4-Aminopyridin-2-yl)cyclopropane | Amino group at a different position | Varying biological activity due to structural changes |

Further Research

Mecanismo De Acción

The mechanism of action of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in physiological responses.

Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparación Con Compuestos Similares

Key Findings :

- Amino Group Impact: The amino group in the target compound enhances solubility via hydrogen bonding, contrasting with halogenated analogs (e.g., Br, Cl), which exhibit higher lipophilicity (logP ~2.5–3.5) .

Ring Size Variations

Replacing the cyclopropane ring with larger rings alters steric and electronic profiles:

Key Findings :

- Cyclopropane vs. Cyclobutane : Cyclopropane’s ring strain (~27 kcal/mol) confers rigidity, favoring bioactive conformations, while cyclobutane derivatives exhibit improved pharmacokinetic profiles (e.g., longer half-life) due to reduced strain .

- Synthetic Accessibility : Cyclopropane derivatives are more challenging to synthesize but offer superior tunability for target engagement in drug design .

Key Findings :

- Amino Group Advantage: The amino substituent in the target compound likely forms hydrogen bonds with ALDH1A1’s catalytic cysteine (Cys302), improving inhibitory activity compared to halogenated analogs .

- Metabolic Stability : Cyclopropane-containing compounds show slower hepatic clearance (t₁/₂ ~4–6 hours in rats) versus cyclobutane derivatives (t₁/₂ ~8–10 hours) .

Physical and Chemical Properties

| Property | 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (Predicted) | 1-(6-Bromopyridin-3-yl)cyclopropanecarbonitrile | 1-(3-Chlorophenyl)cyclopropanecarbonitrile |

|---|---|---|---|

| Melting Point (°C) | 180–190 | 150–155 | 135–140 |

| Solubility (Water, mg/mL) | 10–15 | <1 | <1 |

| logP | 1.2–1.5 | 2.8–3.0 | 2.5–2.7 |

Key Findings :

- The amino group significantly improves aqueous solubility, critical for oral bioavailability in drug candidates .

- Halogenated derivatives require formulation aids (e.g., PEG) for in vivo administration due to poor solubility .

Actividad Biológica

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a pyridine derivative containing an amino group. Its molecular formula is with a molar mass of approximately 159.19 g/mol. The presence of the carbonitrile functional group significantly contributes to its reactivity and potential interactions with biological macromolecules.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. The amino group on the pyridine ring may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, studies on related compounds have shown promising results against various bacterial strains.

Anticancer Activity

In addition to antimicrobial effects, there is growing interest in the anticancer potential of this compound. Similar compounds have demonstrated cytotoxic activity against cancer cell lines, suggesting that this compound may also possess such properties. The specific mechanisms of action are still under investigation, but the structural features of the compound are believed to play a crucial role in its efficacy against tumor cells.

Structure-Activity Relationship (SAR)

The SAR studies focus on understanding how modifications in the structure of this compound affect its biological activity. Variations in substituents and positions on the pyridine ring can lead to significant changes in chemical behavior and biological effects. The following table summarizes some related compounds and their notable properties:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | Contains a bromine substituent | Potentially enhanced reactivity due to halogen |

| 1-(6-Bromopyridin-3-yl)cyclopropane-1-carbonitrile | Contains a bromine substituent | Similar reactivity but different biological activity |

| Methyl 6-bromo-5-nitronicotinate | Methyl ester with bromine and nitro groups | Exhibits distinct reactivity patterns |

| 1-(4-Aminopyridin-2-yl)cyclopropane | Amino group at a different position | Varying biological activity due to structural changes |

This table illustrates how variations can significantly influence the biological activity of related compounds.

Case Studies

Several case studies have explored the biological effects of compounds similar to this compound:

- Antimicrobial Efficacy : In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations.

- Cytotoxicity Assays : Another study evaluated the cytotoxic effects on human cancer cell lines, revealing that certain modifications led to increased cell death rates compared to controls.

- Mechanistic Insights : Research into the mechanism of action indicated that these compounds might induce apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.